4-benzyl-N-(3,5-dichlorophenyl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(3,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-11-18(22)13-19(12-17)23-20(24)16-8-6-15(7-9-16)10-14-4-2-1-3-5-14/h1-9,11-13H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSOPVMQSFGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-benzyl-N-(3,5-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Parameters
*Estimated based on benzyl group’s lipophilicity; †Estimated from chloro analogs; ‡Data inferred from methyl substituent trends.
Key Observations:
- Conformational Stability: The trans conformation of the H-N-C=O unit, observed in N-(3,5-dichlorophenyl)benzamide derivatives, is conserved across analogs, suggesting similar hydrogen-bonding patterns in the solid state .
Crystallographic and Computational Insights
- Crystal Packing: Studies on N-(3,5-dichlorophenyl)benzamide derivatives reveal that chloro substituents promote planar molecular geometries and intermolecular Cl···Cl interactions, stabilizing crystal lattices. The benzyl group may disrupt such interactions due to its non-polar nature .
- Hydrogen Bonding: All analogs retain one hydrogen bond donor (amide NH), critical for forming supramolecular networks. The benzyl group’s lack of hydrogen-bonding capacity may reduce crystallinity compared to chloro analogs .
Biological Activity
4-benzyl-N-(3,5-dichlorophenyl)benzamide, also known by its CAS number 392248-41-8, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzamide core with a dichlorophenyl substituent and a benzyl group. The presence of the 3,5-dichlorophenyl moiety is particularly significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Inhibition of Enzymes : Many benzamide derivatives have been found to inhibit various enzymes, including receptor tyrosine kinases (RTKs) and acetylcholinesterase (AChE) .
- Anticancer Activity : The compound's structure suggests potential anticancer properties, as similar compounds have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific data is limited .
Structure-Activity Relationship (SAR)
The SAR of 4-benzyl-N-(3,5-dichlorophenyl)benzamide has been explored through various studies. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances the compound's potency against certain biological targets. For example, compounds with similar dichlorophenyl substituents have shown improved inhibitory effects on cancer-related kinases .
- Linker Variations : Modifications in the linker region between the benzamide and the phenyl groups can significantly alter biological activity. For instance, flexible linkers have been associated with better binding affinities to target proteins .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 4-benzyl-N-(3,5-dichlorophenyl)benzamide and related compounds:
Case Studies
- Anticancer Research : A study evaluated several benzamide derivatives for their ability to inhibit receptor tyrosine kinases involved in cancer progression. The compound demonstrated significant inhibition of EGFR and HER-2 kinases, indicating its potential as an anticancer agent .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), where modifications to the benzamide structure led to varied inhibitory potencies. The study highlighted how structural changes can enhance or diminish enzyme affinity .
- Antimicrobial Activity : Research into related thiazole-benzamide hybrids indicated that modifications to the phenyl substituent could lead to improved antimicrobial properties against various pathogens. This suggests that 4-benzyl-N-(3,5-dichlorophenyl)benzamide may also exhibit similar activities under certain conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 4-benzyl-N-(3,5-dichlorophenyl)benzamide, and what critical parameters influence reaction yield?
- Methodological Answer : A common approach involves reacting substituted benzaldehydes with aryl amines under reflux conditions in absolute ethanol, using glacial acetic acid as a catalyst. For example, similar benzamide derivatives are synthesized by refluxing 0.001 mol of the amine with a substituted benzaldehyde for 4 hours, followed by solvent evaporation and filtration . Key parameters include stoichiometric ratios, reaction time, solvent purity, and acid catalysis. Post-synthesis purification (e.g., recrystallization) and characterization via NMR, FTIR, or X-ray crystallography are critical for confirming structure and purity .
Q. How can the crystal structure of 4-benzyl-N-(3,5-dichlorophenyl)benzamide be determined, and what structural features are critical for its stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. For analogous compounds, SCXRD reveals intramolecular hydrogen bonding between the amide group and adjacent substituents, which stabilizes the planar conformation. Additionally, van der Waals interactions and π-π stacking between aromatic rings contribute to lattice stability . Density Functional Theory (DFT) calculations can complement experimental data by modeling electron density distributions and hydrogen-bonding energies .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity and reaction pathways of 4-benzyl-N-(3,5-dichlorophenyl)benzamide in novel synthetic applications?
- Methodological Answer : Quantum chemical calculations, such as transition state theory and reaction path searches, are used to predict reaction mechanisms. The Institute for Chemical Reaction Design and Discovery (ICReDD) integrates computational tools (e.g., Gaussian or ORCA software) with experimental data to optimize reaction conditions. For example, reaction barriers and intermediates can be modeled to identify energetically favorable pathways, reducing trial-and-error experimentation . Machine learning algorithms further refine predictions by correlating molecular descriptors (e.g., Hammett constants) with reactivity trends .
Q. How do substituent effects on the aromatic rings influence the biological activity of 4-benzyl-N-(3,5-dichlorophenyl)benzamide derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For instance, electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance electrophilicity, potentially increasing binding affinity to biological targets. In vitro assays, such as enzyme inhibition or cytotoxicity tests, are used to validate activity. For example, derivatives with 3,5-dichloro substituents exhibit enhanced antimicrobial properties due to improved membrane permeability . Quantitative SAR (QSAR) models, incorporating descriptors like logP and polar surface area, can predict bioactivity across derivative libraries .
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-benzyl-N-(3,5-dichlorophenyl)benzamide under varying conditions?
- Methodological Answer : Factorial design is a robust statistical approach. For example, a 2³ factorial design can evaluate the effects of temperature (60°C vs. 80°C), solvent polarity (ethanol vs. DMF), and catalyst concentration (0.1% vs. 0.5% acetic acid) on yield. Response Surface Methodology (RSM) further refines optimal conditions by modeling interactions between variables . High-throughput screening (HTS) using automated platforms accelerates parameter optimization, particularly for scaling reactions .
Contradictions and Resolutions
- Synthesis Solvent Polarity : While ethanol is widely used , some studies suggest dimethylformamide (DMF) improves solubility for sterically hindered amines. Resolution: Conduct solvent screening via HTS to identify context-specific optima .
- Catalyst Choice : Glacial acetic acid is common, but p-toluenesulfonic acid (PTSA) may accelerate reactions. Resolution: Compare turnover frequencies (TOF) for both catalysts under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
